Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate CAS 1447943-86-3 properties
Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate CAS 1447943-86-3 properties
An In-Depth Technical Guide to Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate (CAS 1447943-86-3)
Introduction
Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate is a multifaceted organic compound featuring a 1,3-dioxane ring system, a ketone, an ester, and a quaternary stereocenter. While specific experimental data for this compound (CAS 1447943-86-3) is not extensively documented in publicly available literature, its structural motifs are prevalent in synthetic and medicinal chemistry. The 1,3-dioxane framework is a cornerstone in organic synthesis, often employed as a protecting group for 1,3-diols and carbonyl compounds, and is found in various natural products.[1][2] This guide provides a comprehensive technical overview of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate, with properties and protocols inferred from well-studied analogous structures. The insights presented herein are intended to empower researchers, scientists, and drug development professionals in their exploration of this and related chemical entities.
Caption: Structure of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate.
Predicted Physicochemical Properties
Due to the absence of specific experimental data, the following physicochemical properties are estimated based on structurally similar compounds, such as ethyl 2-methyl-1,3-dioxolane-2-carboxylate (CAS 56624-93-2) and other 1,3-dioxane derivatives.[3][4] These values should be considered provisional and require experimental verification.
| Property | Predicted Value | Justification / Source Analogy |
| Molecular Formula | C₉H₁₄O₅ | Calculated from structure |
| Molecular Weight | 202.20 g/mol | Calculated from formula |
| Appearance | Colorless to pale yellow liquid | Typical for similar ester compounds[5] |
| Boiling Point | ~250-270 °C at 760 mmHg | Higher than the dioxolane analog (206.8 °C) due to the ketone group and larger ring, increasing polarity and intermolecular forces.[3] |
| Density | ~1.15 - 1.25 g/cm³ | Expected to be slightly higher than the dioxolane analog (1.117 g/cm³) due to the additional oxygen atom.[3] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, ethyl acetate). Limited solubility in water. | Based on the ester and cyclic ether functionalities. |
| Hydrogen Bond Acceptor Count | 5 | Calculated from the five oxygen atoms. |
| Rotatable Bond Count | 4 | Calculated from the structure. |
Proposed Synthesis and Reactivity
Synthetic Strategy
A plausible and efficient synthesis of ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate can be envisioned through the acetalization of a 1,3-diol precursor with a suitable keto-ester. A logical precursor would be dihydroxyacetone or a protected derivative, reacting with ethyl 2-methyl-2-oxobutanoate. However, a more convergent approach, analogous to the synthesis of related 1,3-dioxane-5-ones, involves the oxidation of a corresponding 5-hydroxy-1,3-dioxane precursor.[6] The following workflow outlines a proposed synthetic route.
Caption: Proposed synthetic workflow for Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate.
Experimental Protocol (Proposed):
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Acetalization: To a solution of 1,3-dihydroxy-2-propanone (1.0 eq) and ethyl pyruvate (1.1 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.02 eq).[7]
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically. Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude intermediate, ethyl 5-hydroxy-2-methyl-1,3-dioxane-2-carboxylate, by column chromatography.
-
Oxidation: Dissolve the purified intermediate (1.0 eq) in anhydrous dichloromethane. Add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) and stir at room temperature.[8]
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of silica gel, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure and purify the resulting crude product by vacuum distillation or column chromatography to yield the target compound.
Reactivity Profile
The reactivity of this molecule is governed by its three key functional groups:
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1,3-Dioxane Ring: This cyclic acetal is stable under basic, reductive, and oxidative conditions but is labile to acidic conditions (Brønsted or Lewis acids), which will lead to ring-opening and deprotection.[2]
-
Ketone at C5: The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of transformations such as reduction to the corresponding alcohol, reductive amination, or Grignard reactions.
-
Ethyl Ester at C2: This group can undergo hydrolysis to the carboxylic acid, reduction to the primary alcohol, or transesterification. It also provides an acidic alpha-proton that could potentially be deprotonated for C-C bond formation, although the C2 position is sterically hindered.
Predicted Spectroscopic Profile
The following spectral data are predicted based on the analysis of similar structures and established chemical shift ranges.[9][10][11][12] Experimental verification is essential.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.5 - 4.2 | m | 4H | -OCH₂- (ring) | Protons on C4 and C6 of the dioxane ring, adjacent to oxygen atoms. |
| 4.25 | q | 2H | -OCH₂CH₃ | Methylene protons of the ethyl ester group. |
| 1.55 | s | 3H | -C(O)CH₃ | Methyl group at the C2 position. |
| 1.30 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester group. |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 205 | C=O (ketone) | Typical range for a ketone carbonyl carbon. |
| ~ 170 | C=O (ester) | Typical range for an ester carbonyl carbon. |
| ~ 100 | C2 (acetal) | Quaternary carbon of the acetal, significantly deshielded by two oxygen atoms.[11] |
| ~ 75 | C4, C6 (ring) | Carbons of the dioxane ring adjacent to oxygen. |
| ~ 62 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |
| ~ 25 | -C(O)CH₃ | Methyl carbon at the C2 position. |
| ~ 14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group | Rationale |
| ~ 1750-1735 | C=O stretch (ester) | Strong absorption characteristic of an ester carbonyl.[9] |
| ~ 1725-1705 | C=O stretch (ketone) | Strong absorption characteristic of a ketone carbonyl. |
| ~ 1250-1050 | C-O stretch (acetal/ester) | Strong, broad absorptions for the C-O single bonds of the dioxane ring and ester. |
| ~ 2980-2850 | C-H stretch (alkane) | Characteristic C-H stretching of methyl and methylene groups. |
Potential Applications in Research and Development
The unique combination of functional groups in Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate makes it a promising candidate for various applications:
-
Medicinal Chemistry: The 1,3-dioxane scaffold has been successfully used to develop potent therapeutic agents, including PPAR alpha/gamma dual agonists for treating type 2 diabetes and anti-inflammatory agents.[13] This molecule could serve as a starting point for creating new chemical entities with potential biological activity. The ketone functionality offers a convenient handle for introducing diverse substituents to explore structure-activity relationships. Derivatives of 1,3-dioxanes have also shown potential in overcoming multidrug resistance in cancer therapy.[14][15]
-
Synthetic Chemistry: As a chiral building block (if synthesized from chiral precursors), it can introduce defined stereocenters into complex molecules.[1] The differential reactivity of the ketone and ester groups allows for selective transformations, making it a versatile intermediate in total synthesis.
Inferred Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous reactions or decomposition.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and heat.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[17] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical advice.
Conclusion
Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate represents a chemical structure of significant potential in both synthetic and medicinal chemistry. While direct experimental data remains scarce, this in-depth guide, built upon the foundation of well-established chemical principles and data from analogous compounds, provides a robust framework for its synthesis, characterization, and potential applications. The proposed methodologies and predicted properties herein serve as a valuable resource for researchers poised to explore the chemistry of this intriguing molecule. Further experimental investigation is crucial to validate these predictions and unlock the full potential of this compound.
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